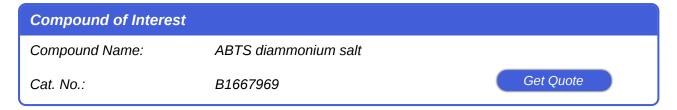


Application Notes: ABTS Assay for Measuring Antioxidant Activity in Plant Extracts

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a widely used, sensitive, and rapid method for determining the total antioxidant capacity of plant extracts.[1][2] This spectrophotometric assay measures the ability of antioxidants in a sample to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.[3][4] The reduction of the ABTS•+ radical by an antioxidant to its colorless neutral form is proportional to the antioxidant concentration.[5][6] The assay is versatile and can be used for both hydrophilic and lipophilic antioxidants.[2][7]

Principle of the Assay

The core principle of the ABTS assay involves the generation of the ABTS radical cation (ABTS•+) through the oxidation of ABTS.[1] This is typically achieved by reacting ABTS with a strong oxidizing agent like potassium persulfate or enzymatically using metmyoglobin and hydrogen peroxide.[8][9] The resulting stable blue-green ABTS•+ solution has a characteristic absorbance at specific wavelengths, most commonly measured at 734 nm.[1][5] When a plant extract containing antioxidants is introduced, the antioxidants donate electrons or hydrogen atoms to the ABTS•+, causing its decolorization.[5] The extent of this color change, measured as a decrease in absorbance, is directly related to the antioxidant capacity of the sample.[6] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the antioxidant strength of the sample to that of Trolox, a water-soluble vitamin E analog.[4]



Applications in Research and Drug Development

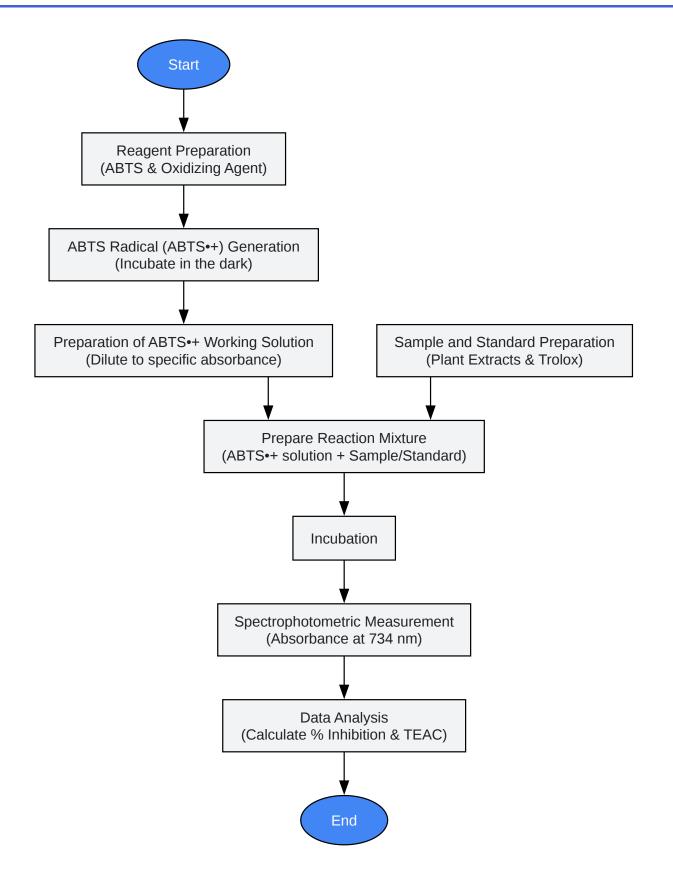
The ABTS assay is a valuable tool in various research and development fields:

- Natural Product Screening: Efficiently screen large numbers of plant extracts for antioxidant properties to identify potential sources of novel bioactive compounds.[1]
- Drug Discovery: Evaluate the antioxidant potential of new chemical entities and natural product-derived compounds in the early stages of drug development for diseases associated with oxidative stress.[1]
- Quality Control: Assess the quality and consistency of herbal products and botanical extracts by quantifying their antioxidant capacity.
- Nutraceutical Development: Substantiate the health claims of functional foods and dietary supplements by providing quantitative data on their antioxidant content.

Experimental Workflow

The following diagram outlines the typical experimental workflow for the ABTS assay.





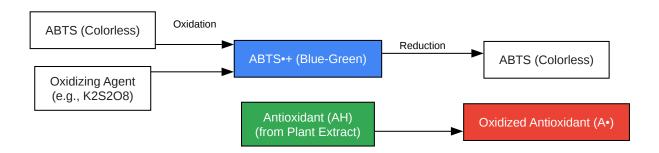
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Caption: Experimental workflow for the ABTS antioxidant assay.



Signaling Pathway of the ABTS Reaction

The diagram below illustrates the chemical reaction involved in the ABTS assay.



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Caption: Chemical reaction pathway of the ABTS assay.

Protocols: ABTS Radical Scavenging Assay

Reagents and Materials

| Reagent/Material | Specifications | |
|--|---|--|
| ABTS diammonium salt | Analytical grade | |
| Potassium persulfate (K ₂ S ₂ O ₈) | Analytical grade | |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | ≥97% purity | |
| Methanol or Ethanol | HPLC grade | |
| Phosphate Buffered Saline (PBS) | pH 7.4 | |
| Plant Extracts | Dissolved in a suitable solvent | |
| 96-well microplate | Clear, flat-bottom | |
| Microplate reader | Capable of reading absorbance at 734 nm | |
| Pipettes and tips | Calibrated | |



Preparation of Solutions

2.1. ABTS Stock Solution (7 mM)

• Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[5]

2.2. Potassium Persulfate Solution (2.45 mM)

• Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.[10]

2.3. ABTS Radical Cation (ABTS++) Solution (Stock)

- Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[5][9]
- Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This
 allows for the complete formation of the ABTS+ radical.[5][9]

2.4. ABTS•+ Working Solution

 Before the assay, dilute the stock ABTS+ solution with methanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[9]

2.5. Trolox Standard Solutions

- Prepare a 1 mM stock solution of Trolox in methanol.
- \bullet Perform serial dilutions of the stock solution with methanol to obtain standard concentrations ranging from 15.625 to 1000 $\mu M.$

2.6. Plant Extract Solutions

- Prepare a stock solution of the plant extract in a suitable solvent (e.g., methanol, ethanol, or water).
- Prepare a series of dilutions of the extract to be tested.

Experimental Procedure

 Pipetting: Add 20 μL of the standard Trolox solutions, plant extract dilutions, or blank (solvent) into the wells of a 96-well microplate.



- Reaction Initiation: Add 180 μL of the ABTS•+ working solution to each well.
- Incubation: Incubate the microplate at room temperature in the dark for a specified time (typically 6-30 minutes).[1]
- Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[1]

Data Presentation and Analysis 4.1. Calculation of Percentage Inhibition

The percentage of ABTS•+ scavenging activity is calculated using the following formula:

% Inhibition = [(A control - A sample) / A control] x 100

Where:

- A control is the absorbance of the blank (ABTS•+ solution without sample).
- A sample is the absorbance of the ABTS•+ solution with the sample or standard.

4.2. Standard Curve

- Plot the percentage inhibition against the corresponding concentrations of the Trolox standards to generate a standard curve.
- Determine the linear regression equation (y = mx + c) and the correlation coefficient (R^2) .

4.3. Determination of Trolox Equivalent Antioxidant Capacity (TEAC)

- The antioxidant capacity of the plant extract is expressed as TEAC.
- From the standard curve, the concentration of the extract that produces the same percentage inhibition as a known concentration of Trolox can be determined.
- The TEAC value is typically expressed as μM Trolox equivalents per milligram of extract (μM TE/mg extract).



4.4. Sample Data Table

| Sample | Concentration (µg/mL) | Absorbance (734 nm) | % Inhibition |
|-----------------|--------------------------|------------------------|--------------|
| Blank | 0 | 0.700 | 0 |
| Trolox | 100 μΜ | 0.350 | 50.0 |
| Trolox | 200 μΜ | 0.175 | 75.0 |
| Plant Extract A | 50 | 0.420 | 40.0 |
| Plant Extract A | 100 | 0.280 | 60.0 |
| Plant Extract B | 50 | 0.560 | 20.0 |
| Plant Extract B | 100 | 0.490 | 30.0 |

Troubleshooting and Considerations

- Absorbance of Blank: The absorbance of the ABTS+ working solution should be adjusted to 0.700 ± 0.02 at 734 nm for consistency.[9]
- Interference: Plant extracts may contain colored compounds that absorb at 734 nm. A sample blank (extract without ABTS++ solution) should be run to correct for this.
- Solubility: Ensure that the plant extracts are fully dissolved in the chosen solvent.
- Reaction Time: The incubation time should be optimized and kept consistent across all measurements.
- pH: The pH of the reaction medium can influence the antioxidant activity, so it should be controlled, especially when using buffers.[2]

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